Cas no 185950-63-4 (Isoquinolin-3-yl trifluoromethanesulfonate)

Isoquinolin-3-yl trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
-
- isoquinolin-3-yl trifluoromethanesulfonate
- trifluoromethanesulfonic acid isoquinolin-3-yl ester
- 3-isoquinolyl triflate
- 3-Isoquinolinyl 1,1,1-trifluoromethanesulfonate
- trifluoro-methanesulfonic acid isoquinolin-3-yl ester
- 185950-63-4
- KHA95063
- SCHEMBL127875
- isoquinolin-3-yltrifluoromethanesulfonate
- EN300-7429912
- DB-425038
- 3-{(trifluoromethanesulfonyl)oxy}isoquinoline
- Isoquinolin-3-yl trifluoromethanesulfonate
-
- インチ: InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-5-7-3-1-2-4-8(7)6-14-9/h1-6H
- InChIKey: QAWFUCPQCHKVOO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 277.00204871Da
- どういたいしつりょう: 277.00204871Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 64.6Ų
Isoquinolin-3-yl trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7429912-1.0g |
isoquinolin-3-yl trifluoromethanesulfonate |
185950-63-4 | 95% | 1.0g |
$699.0 | 2024-05-24 | |
Enamine | EN300-7429912-0.5g |
isoquinolin-3-yl trifluoromethanesulfonate |
185950-63-4 | 95% | 0.5g |
$546.0 | 2024-05-24 | |
Enamine | EN300-7429912-0.1g |
isoquinolin-3-yl trifluoromethanesulfonate |
185950-63-4 | 95% | 0.1g |
$241.0 | 2024-05-24 | |
Enamine | EN300-7429912-5.0g |
isoquinolin-3-yl trifluoromethanesulfonate |
185950-63-4 | 95% | 5.0g |
$2028.0 | 2024-05-24 | |
1PlusChem | 1P028JOV-10g |
isoquinolin-3-yltrifluoromethanesulfonate |
185950-63-4 | 95% | 10g |
$3779.00 | 2023-12-19 | |
Aaron | AR028JX7-100mg |
isoquinolin-3-yltrifluoromethanesulfonate |
185950-63-4 | 95% | 100mg |
$357.00 | 2025-02-16 | |
Aaron | AR028JX7-250mg |
isoquinolin-3-yltrifluoromethanesulfonate |
185950-63-4 | 95% | 250mg |
$503.00 | 2025-02-16 | |
Enamine | EN300-7429912-0.25g |
isoquinolin-3-yl trifluoromethanesulfonate |
185950-63-4 | 95% | 0.25g |
$347.0 | 2024-05-24 | |
Enamine | EN300-7429912-0.05g |
isoquinolin-3-yl trifluoromethanesulfonate |
185950-63-4 | 95% | 0.05g |
$162.0 | 2024-05-24 | |
1PlusChem | 1P028JOV-1g |
isoquinolin-3-yltrifluoromethanesulfonate |
185950-63-4 | 95% | 1g |
$926.00 | 2024-06-17 |
Isoquinolin-3-yl trifluoromethanesulfonate 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Isoquinolin-3-yl trifluoromethanesulfonateに関する追加情報
Isoquinolin-3-yl Trifluoromethanesulfonate: A Comprehensive Overview
Isoquinolin-3-yl trifluoromethanesulfonate, also known by its CAS number 185950-63-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is a derivative of isoquinoline, a heterocyclic aromatic compound, and is functionalized with a trifluoromethanesulfonate group, which imparts unique electronic and chemical properties. The combination of these structural elements makes Isoquinolin-3-yl trifluoromethanesulfonate a versatile building block for various applications.
The synthesis of Isoquinolin-3-yl trifluoromethanesulfonate typically involves multi-step organic reactions, often leveraging advanced methodologies such as Suzuki-Miyaura coupling or other cross-coupling techniques. These methods allow for precise control over the molecular architecture, ensuring high purity and structural integrity. Recent advancements in catalytic systems have further enhanced the efficiency and scalability of these synthetic routes, making Isoquinolin-3-yl trifluoromethanesulfonate more accessible for large-scale applications.
One of the most promising applications of Isoquinolin-3-yl trifluoromethanesulfonate lies in its use as an intermediate in drug discovery. The trifluoromethanesulfonate group is known to act as an excellent leaving group in nucleophilic substitution reactions, facilitating the construction of complex molecular frameworks. Researchers have employed this compound in the development of novel bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. For instance, recent studies have demonstrated its utility in designing inhibitors for kinases and other enzyme targets.
In addition to its role in medicinal chemistry, Isoquinolin-3-yl trifluoromethanesulfonate has found applications in materials science. Its aromatic isoquinoline core contributes to strong π-conjugation, which is desirable in the development of optoelectronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The trifluoromethanesulfonate group further enhances the compound's electronic properties by introducing electron-withdrawing effects, which can be fine-tuned to optimize device performance.
Recent breakthroughs in computational chemistry have also shed light on the mechanistic insights of reactions involving Isoquinolin-3-yl trifluoromethanesulfonate. Quantum mechanical calculations have revealed the transition states and intermediates involved in key transformations, providing a deeper understanding of reaction pathways. This knowledge has enabled chemists to design more efficient synthetic strategies and predict the reactivity of related compounds with greater accuracy.
From an environmental standpoint, the stability and biodegradability of Isoquinolin-3-yl trifluoromethanesulfonate are critical considerations. Studies have shown that this compound exhibits moderate persistence in aqueous environments but can be effectively degraded under specific conditions such as UV irradiation or enzymatic treatment. These findings are essential for assessing its ecological impact and ensuring sustainable practices during its production and use.
In conclusion, Isoquinolin-3-yl trifluoromethanesulfonate (CAS No: 185950-63-4) stands as a testament to the ingenuity of modern organic chemistry. Its unique properties, versatile applications, and ongoing research advancements underscore its importance as a valuable tool in drug discovery, materials science, and beyond. As researchers continue to explore its potential, this compound is poised to play an even greater role in shaping future innovations across diverse scientific disciplines.
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